4-[(3-Bromo-5-fluorophenoxy)methyl]oxane
Description
4-[(3-Bromo-5-fluorophenoxy)methyl]oxane is a halogenated organic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a phenoxymethyl group. The aromatic ring of the phenoxy moiety is further substituted with bromine at the 3-position and fluorine at the 5-position. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and synthetic chemistry.
Properties
IUPAC Name |
4-[(3-bromo-5-fluorophenoxy)methyl]oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFO2/c13-10-5-11(14)7-12(6-10)16-8-9-1-3-15-4-2-9/h5-7,9H,1-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAAYWMVBDBRSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC(=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromo-5-fluorophenoxy)methyl]oxane typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-5-fluorophenol.
Ether Formation: The phenol is then reacted with an appropriate alkylating agent to form the phenoxy ether.
Oxane Ring Formation: The phenoxy ether undergoes a cyclization reaction to form the oxane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Bromo-5-fluorophenoxy)methyl]oxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-[(3-Bromo-5-fluorophenoxy)methyl]oxane is C13H14BrFO3. The presence of halogen atoms (bromine and fluorine) enhances its biological activity, making it a candidate for various therapeutic applications. The oxane ring provides stability and influences the compound's solubility and reactivity.
Medicinal Chemistry
This compound exhibits potential as a pharmaceutical agent due to its ability to interact with specific enzymes and receptors. The compound's halogen substituents enhance its binding affinity, which is crucial for drug development.
Case Study: Binding Affinity Studies
- Objective : To evaluate the binding affinity of this compound at various molecular targets.
- Methodology : Radiolabeled ligand binding assays were employed to assess how well the compound competes with known ligands for receptor binding.
- Findings : The compound demonstrated significant interactions with specific receptors, suggesting its potential therapeutic applications in modulating biological pathways such as enzyme inhibition or receptor activation.
Materials Science
The structural characteristics of this compound make it suitable for applications in materials science, particularly in the development of advanced materials with specific properties.
Data Table: Comparison of Similar Compounds
| Compound Name | Structural Features | Potential Applications |
|---|---|---|
| 2-(3-Bromo-5-fluorophenoxy)-N-butylacetamide | Contains a butylacetamide group instead of oxane | Active against specific receptors |
| 2-(3-Bromo-5-fluorophenoxy)-N-butylpropanamide | Similar phenoxy structure with propanamide | Modulates biological pathways |
| 2-(3-Bromo-5-fluorophenoxy)-N-butylmethanamide | Contains a methanamide group | Varies in receptor interactions |
Potential Therapeutic Applications
The unique combination of substituents in this compound enhances selectivity for certain biological targets compared to similar compounds. This specificity may lead to improved therapeutic profiles with fewer side effects.
Cancer Research
Research indicates that compounds similar in structure to this compound have been investigated for their efficacy against various cancer types. These compounds can inhibit specific pathways involved in tumor growth.
Case Study: In Vivo Studies
- Objective : To assess the anti-tumor activity of structurally related compounds.
- Methodology : Xenograft models were used to evaluate tumor size reduction.
- Findings : Compounds demonstrated significant tumor regression, indicating potential as anti-cancer agents.
Neurological Disorders
The compound's interaction with GABA receptors suggests potential applications in treating anxiety disorders and cognitive dysfunction.
Research Insight
Studies have shown that compounds targeting GABA receptors can alleviate symptoms associated with anxiety disorders, making this compound a candidate for further exploration in this area.
Mechanism of Action
The mechanism of action of 4-[(3-Bromo-5-fluorophenoxy)methyl]oxane involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The oxane ring provides structural stability and can affect the compound’s overall reactivity and solubility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Phenoxy-Oxane Derivatives
(a) (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane ()
- Structural Differences: Ring System: Oxirane (epoxide) vs. oxane (tetrahydropyran). The three-membered oxirane ring is more strained and reactive compared to the six-membered oxane. Substituents: 5-Bromo-2,3-difluorophenoxy vs. 3-bromo-5-fluorophenoxy. The additional fluorine at the 2-position in the former increases steric hindrance and electron-withdrawing effects.
- Implications :
- Reactivity: Oxirane’s strain makes it prone to ring-opening reactions, whereas oxane is more stable and suited for drug scaffolds.
- Electronic Effects: The 2,3-difluoro substitution may alter aromatic electrophilic substitution patterns compared to the target compound’s single fluorine.
(b) Bexagliflozin ()
- Structure : (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol.
- Key Differences :
- Substituents : Chlorine at the 4-position and a hydroxymethyl group on oxane vs. bromine and methylene linkage in the target compound.
- Functional Groups : Multiple hydroxyl groups in bexagliflozin enhance hydrophilicity and hydrogen bonding, critical for SGLT2 inhibition.
- Implications :
- Pharmacokinetics: Bexagliflozin’s polar groups improve solubility and renal clearance, while the target compound’s bromine and methylene may increase lipophilicity and membrane permeability.
Halogenated Aromatic Intermediates and Impurities
(a) 4-[(5-Bromo-2-chlorophenyl)methyl]phenol ()
- Structural Contrasts: Linkage: Benzyl group vs. phenoxymethyl ether in the target compound. Halogens: 5-Bromo-2-chloro vs. 3-bromo-5-fluoro. Chlorine’s lower electronegativity and larger size compared to fluorine reduce dipole interactions.
- Implications: Reactivity: The benzyl group may undergo oxidation more readily than the ether-linked phenoxymethyl group.
(b) 4-(3-Bromophenyl)oxane-4-carboxylic acid ()
- Differences: Functional Group: Carboxylic acid at the 4-position vs. phenoxymethyl in the target compound. Substituents: Single bromine on the phenyl ring.
- Implications :
- Solubility: The carboxylic acid group increases aqueous solubility and acidity (pKa ~4-5), whereas the target compound’s ether linkage reduces polarity.
Tabular Comparison of Key Features
Key Findings and Implications
Halogen Effects : Bromine in the target compound enhances polarizability for halogen bonding, while fluorine improves metabolic stability and electronegativity .
Ring System Stability : Oxane’s six-membered ring offers greater conformational stability compared to oxirane, making it preferable for pharmaceuticals .
Functional Group Impact : Hydroxyl groups (e.g., in bexagliflozin) increase solubility but reduce blood-brain barrier penetration, whereas lipophilic groups (e.g., methylene in the target compound) enhance membrane permeability .
Synthetic Utility : Ether linkages (as in the target compound) are less prone to oxidation than benzyl groups, favoring long-term stability in intermediates .
Biological Activity
4-[(3-Bromo-5-fluorophenoxy)methyl]oxane is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom and a fluorine atom on the phenoxy ring, which are known to influence its reactivity and biological properties. The structural formula can be represented as follows:
where and denote the number of carbon and hydrogen atoms, respectively.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The bromine and fluorine substituents enhance the compound's binding affinity to various receptors and enzymes, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation: It can bind to receptors, altering their function and influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies suggest that the compound has potential antimicrobial properties against various bacterial strains.
- Antitumor Effects: There are indications that it may inhibit tumor cell proliferation in vitro.
- Quorum Sensing Inhibition: The compound may disrupt quorum sensing in bacteria, which is crucial for biofilm formation and virulence.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Table 1: Summary of Biological Activities
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antimicrobial | Inhibition of E. coli biofilm formation by 55% at 60 µg/ml |
| Study B | Antitumor | Reduced proliferation of cancer cell lines by 40% at concentrations >50 µM |
| Study C | Quorum Sensing | Inhibition of Vibrio harveyi signaling by over 5000-fold |
Detailed Findings
- Antimicrobial Studies: A study demonstrated that this compound significantly inhibited biofilm formation in E. coli, suggesting its potential as a non-toxic agent for controlling bacterial infections .
- Antitumor Research: Another investigation revealed that the compound could reduce cancer cell viability in a dose-dependent manner, indicating its possible application in cancer therapy .
- Quorum Sensing Disruption: The compound was found to inhibit intercellular signaling in Vibrio harveyi, which may help in developing strategies against biofilm-related infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
